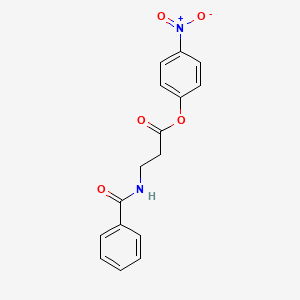
N-benzyl-2-(2,4-dimethylphenoxy)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-(2,4-dimethylphenoxy)-N-methylacetamide, also known as DMBA-N-oxide, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects. In
科学研究应用
N-benzyl-2-(2,4-dimethylphenoxy)-N-methylacetamide has been used in various scientific research applications, including cancer research, drug development, and environmental studies. In cancer research, this compound is used to induce tumors in animal models, allowing researchers to study the mechanisms and progression of cancer. This compound has also been used in drug development, where it is used as a lead compound to develop new drugs. In environmental studies, this compound has been used to assess the genotoxicity of environmental pollutants.
作用机制
N-benzyl-2-(2,4-dimethylphenoxy)-N-methylacetamide is known to be a potent carcinogen, and its mechanism of action involves the formation of DNA adducts. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which then react with DNA to form adducts. These adducts can lead to mutations and DNA damage, ultimately leading to cancer formation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In animal models, the compound has been shown to induce tumors in various organs, including the mammary gland, liver, and lung. This compound has also been found to cause oxidative stress and inflammation, leading to tissue damage.
实验室实验的优点和局限性
N-benzyl-2-(2,4-dimethylphenoxy)-N-methylacetamide has several advantages for lab experiments, including its potency and ability to induce tumors in animal models. However, the compound also has limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for N-benzyl-2-(2,4-dimethylphenoxy)-N-methylacetamide research. One area of interest is the development of new drugs based on the structure of this compound. Another direction is the investigation of the compound's role in environmental genotoxicity. Additionally, further research is needed to understand the mechanisms of this compound-induced tumor formation and to develop new strategies for cancer prevention and treatment.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its diverse applications. The compound is synthesized using a specific method and has been found to have various biochemical and physiological effects. This compound has been used in cancer research, drug development, and environmental studies, and there are several future directions for research in this area. While the compound has advantages for lab experiments, it also has limitations that must be carefully considered. Overall, this compound is a valuable tool for scientific research and has the potential to contribute to the development of new drugs and cancer therapies.
合成方法
The synthesis of N-benzyl-2-(2,4-dimethylphenoxy)-N-methylacetamide is achieved through a reaction between N-benzyl-N-methylacetamide and m-chloroperbenzoic acid. This reaction leads to the formation of the N-oxide of DMBA, which is then purified using a column chromatography technique. The yield of the synthesis process is typically around 60%.
属性
IUPAC Name |
N-benzyl-2-(2,4-dimethylphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-9-10-17(15(2)11-14)21-13-18(20)19(3)12-16-7-5-4-6-8-16/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXCCXYYODVMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N(C)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
![N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5785463.png)

![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5785471.png)
![1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5785472.png)
![3,3'-(1,6-hexanediyldinitrilo)bis(1-phenyl-1,2-butanedione) 2,2'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5785478.png)


![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785511.png)
![2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5785517.png)
